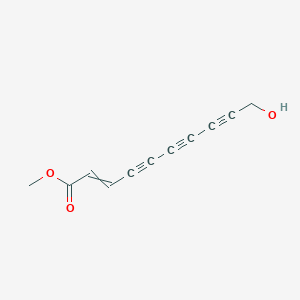![molecular formula C17H27NO2 B14632948 N-[4-(Nonyloxy)phenyl]acetamide CAS No. 55792-66-0](/img/structure/B14632948.png)
N-[4-(Nonyloxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Nonyloxy)phenyl]acetamide is an organic compound with the molecular formula C17H27NO2 It is a derivative of acetamide, where the phenyl ring is substituted with a nonyloxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-(Nonyloxy)phenyl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxyacetophenone with nonyl bromide in the presence of a base to form 4-(nonyloxy)acetophenone. This intermediate is then subjected to a reaction with acetic anhydride and aniline to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Nonyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nonyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-[4-(Nonyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, stabilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: A simpler analog without the nonyloxy group.
N-(4-Hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the nonyloxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the nonyloxy group.
Uniqueness
N-[4-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
55792-66-0 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-(4-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15(2)19/h10-13H,3-9,14H2,1-2H3,(H,18,19) |
Clé InChI |
VJQRREBQKWNGNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


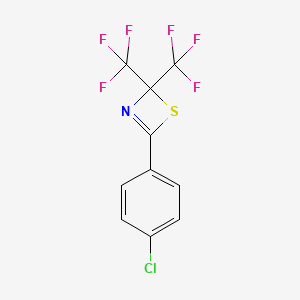
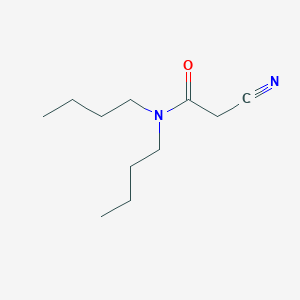

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
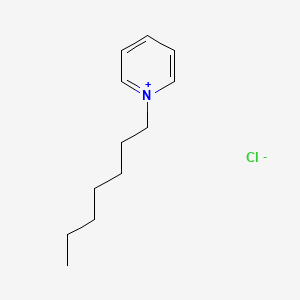
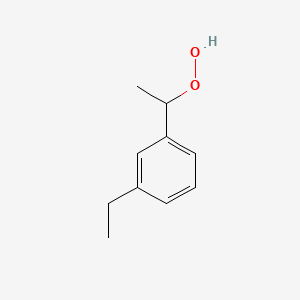
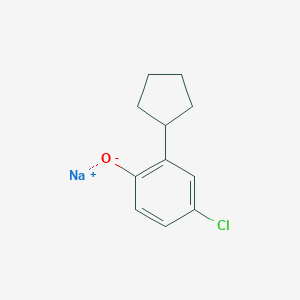
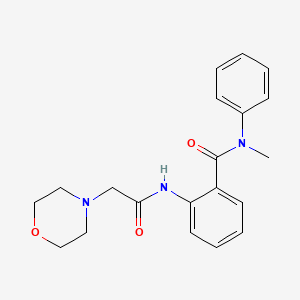
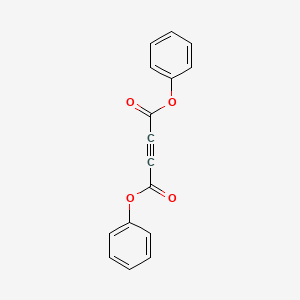
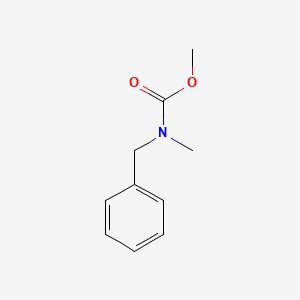
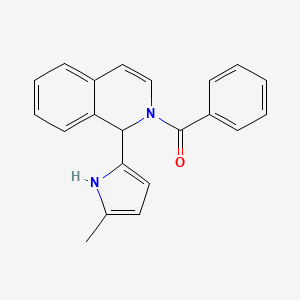
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
